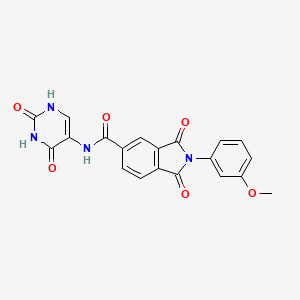
N~2~-(4-bromophenyl)-2,4-quinazolinediamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-bromophenyl)-2,4-quinazolinediamine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. This compound is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways. In
Mécanisme D'action
N~2~-(4-bromophenyl)-2,4-quinazolinediamine hydrochloride inhibits the activity of tyrosine kinases, which are enzymes that play a key role in cell signaling pathways. Specifically, this compound targets the N~2~-(4-bromophenyl)-2,4-quinazolinediamine hydrochloride and VN~2~-(4-bromophenyl)-2,4-quinazolinediamine hydrochloride pathways, which are commonly overexpressed in cancer cells. By inhibiting these pathways, N~2~-(4-bromophenyl)-2,4-quinazolinediamine hydrochloride reduces the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N~2~-(4-bromophenyl)-2,4-quinazolinediamine hydrochloride has been shown to have minimal toxicity in normal cells, indicating its specificity for cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N~2~-(4-bromophenyl)-2,4-quinazolinediamine hydrochloride has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N~2~-(4-bromophenyl)-2,4-quinazolinediamine hydrochloride is its specificity for cancer cells, which reduces the risk of toxicity in normal cells. Additionally, this compound has been shown to have a low risk of developing drug resistance, which is a common problem in cancer treatment. However, one limitation of N~2~-(4-bromophenyl)-2,4-quinazolinediamine hydrochloride is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N~2~-(4-bromophenyl)-2,4-quinazolinediamine hydrochloride. One direction is to explore its potential in combination therapy with other cancer drugs. Another direction is to investigate its potential in the treatment of other diseases, such as inflammatory disorders. Additionally, further studies are needed to optimize the synthesis method and improve the solubility of the compound for in vivo applications.
In conclusion, N~2~-(4-bromophenyl)-2,4-quinazolinediamine hydrochloride is a promising compound for cancer treatment due to its specificity for cancer cells and its ability to inhibit key signaling pathways. Further research is needed to explore its potential in combination therapy and other disease applications.
Méthodes De Synthèse
The synthesis of N~2~-(4-bromophenyl)-2,4-quinazolinediamine hydrochloride involves the reaction of 4-bromoaniline with 2,4-diaminoquinazoline in the presence of hydrochloric acid. The resulting compound is then purified using recrystallization techniques. This synthesis method has been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
N~2~-(4-bromophenyl)-2,4-quinazolinediamine hydrochloride has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the N~2~-(4-bromophenyl)-2,4-quinazolinediamine hydrochloride and VN~2~-(4-bromophenyl)-2,4-quinazolinediamine hydrochloride pathways. This compound has been tested in various cancer cell lines, including lung, breast, and colon cancer, and has shown promising results in reducing tumor growth.
Propriétés
IUPAC Name |
2-N-(4-bromophenyl)quinazoline-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4.ClH/c15-9-5-7-10(8-6-9)17-14-18-12-4-2-1-3-11(12)13(16)19-14;/h1-8H,(H3,16,17,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJCYAACOAZFTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC=C(C=C3)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chloro-2-methylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6069461.png)
![3-methoxy-N-{4-[(4-nitrophenyl)thio]phenyl}benzamide](/img/structure/B6069466.png)
![2-bromo-4-({3-[chloro(difluoro)methyl]-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene}methyl)-6-ethoxyphenol](/img/structure/B6069474.png)


![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(cyclopropylmethyl)-N-propylacetamide](/img/structure/B6069493.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6069499.png)
![2-({[4-(4-benzyl-1-piperazinyl)phenyl]imino}methyl)-4-bromo-5-methoxyphenol](/img/structure/B6069506.png)
![1-(allylsulfonyl)-3-[2-(2,6-difluorophenyl)ethyl]piperidine](/img/structure/B6069508.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methoxybenzamide](/img/structure/B6069513.png)
![N-(5-bromo-2-pyridinyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6069520.png)
![((2S)-1-{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2-pyrrolidinyl)methanol](/img/structure/B6069527.png)
![methyl 4-oxo-4-({5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}amino)butanoate](/img/structure/B6069535.png)
